molecular formula C11H13NO2 B1404258 1-Pyridin-2-yl-cyclopentanecarboxylic acid CAS No. 783297-14-3

1-Pyridin-2-yl-cyclopentanecarboxylic acid

Cat. No. B1404258
Key on ui cas rn: 783297-14-3
M. Wt: 191.23 g/mol
InChI Key: GHYGXJZDPBHBSS-UHFFFAOYSA-N
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Patent
US09045486B2

Procedure details

To a stirred solution of 1-pyridin-2-yl-cyclopentanecarboxylic acid (431) (5 g, 26.178 mmol) in tetrahydrofuran was added BH3.tetrahydrofuran (1M) (52.36 mL) at 0° C. and stirring was continued for 1 h, then this reaction mixture was allowed to stir at room temperature for 5 h while silica thin layer chromatography was performed (50% ethyl acetate in Hexane; Rf=0.5).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
52.36 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1([C:12](O)=[O:13])[CH2:11][CH2:10][CH2:9][CH2:8]1.C(OCC)(=O)C>O1CCCC1.CCCCCC>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]1([CH2:12][OH:13])[CH2:11][CH2:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
N1=C(C=CC=C1)C1(CCCC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Four
Name
Quantity
52.36 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 5 h while silica thin layer chromatography
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1=C(C=CC=C1)C1(CCCC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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